![molecular formula C24H29N3O4S B13889479 2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thieno[3,2-c]pyridin-4-one core, and dimethoxyphenyl and acetyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Thieno[3,2-c]pyridin-4-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the dimethoxyphenyl group and a halogenated thieno[3,2-c]pyridin-4-one intermediate.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Acetylation: The final step involves acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated intermediates, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Pharmacology: It may be studied for its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential antibacterial activity.
Uniqueness
2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one is unique due to its combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.
Properties
Molecular Formula |
C24H29N3O4S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[(4-acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C24H29N3O4S/c1-5-26-15-20(17-6-7-21(30-3)22(12-17)31-4)23-19(24(26)29)13-18(32-23)14-25-8-10-27(11-9-25)16(2)28/h6-7,12-13,15H,5,8-11,14H2,1-4H3 |
InChI Key |
KLFBXAYDKXKUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)CN3CCN(CC3)C(=O)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


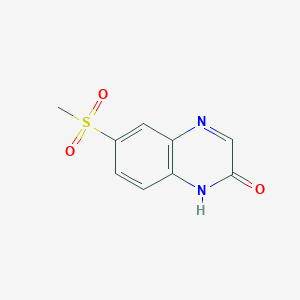
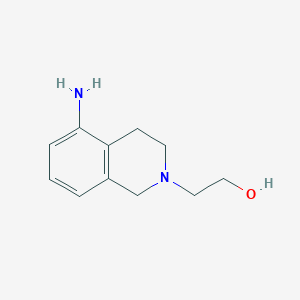
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
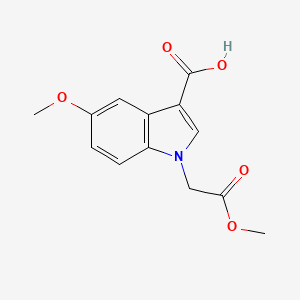
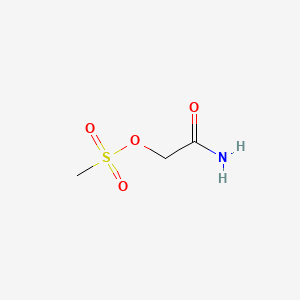
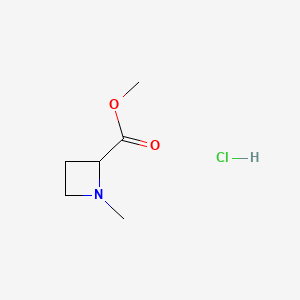
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
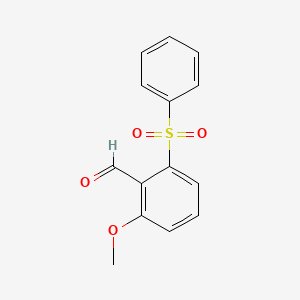
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
